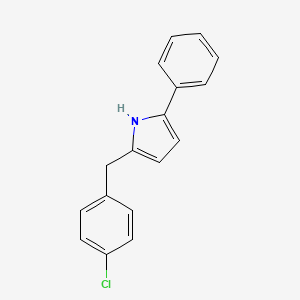
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine, also known as PMEPB, is a pyrimidine derivative with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. PMEPB is an important tool in the study of biochemical and physiological processes and has been used to develop new drugs and treatments.
Mécanisme D'action
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has several mechanisms of action. It is known to interact with proteins in the cell, such as enzymes, and can act as an inhibitor or activator of these proteins. It can also act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors. This compound can also interact with DNA and RNA, and can act as an inhibitor or activator of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can act as an inhibitor or activator of certain enzymes, which can affect the metabolism of drugs and other compounds. It can also act as an agonist or antagonist of certain receptors, which can affect the signaling pathways in the cell. In addition, this compound can interact with DNA and RNA, and can affect gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can easily be synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic and can cause adverse effects if not handled properly.
Orientations Futures
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in scientific research is expected to continue to grow in the future. It is likely to be used in the development of new drugs and treatments, as well as in the development of new analytical techniques. It is also likely to be used in the study of the biochemical and physiological effects of environmental pollutants. In addition, this compound may be used in the study of the mechanisms of action of drugs and other compounds.
Méthodes De Synthèse
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine can be synthesized in a variety of ways. The most common method is the reaction of 2-phenyl-4-methoxyphenyl-5-ethyl-6-butylpyrimidine with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a pyrimidine derivative with an ethyl group attached to the nitrogen atom. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Applications De Recherche Scientifique
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as their mechanisms of action. It has also been used to study the effects of environmental pollutants on biochemical and physiological processes. In addition, this compound is used in the synthesis of new drugs and treatments, as well as in the development of new analytical techniques.
Propriétés
IUPAC Name |
4-butyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-4-6-13-22-21(10-5-2)23(18-14-16-20(27-3)17-15-18)26-24(25-22)19-11-8-7-9-12-19/h7-9,11-12,14-17H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLELJRDLSCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)





